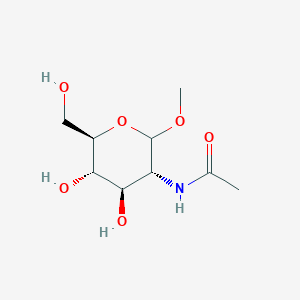

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside

Description

BenchChem offers high-quality Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVOCXOZYFLVKN-VARJHODCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OC)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside in Modern Glycobiology: A Technical Guide

Foreword: Unveiling the Significance of a Simple Monosaccharide Analogue

In the intricate and dynamic world of glycobiology, the study of complex carbohydrate structures and their profound biological roles often hinges on the availability of well-defined molecular tools. Among these, Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside, a seemingly simple methyl glycoside of N-acetylglucosamine (GlcNAc), stands out as a remarkably versatile and indispensable reagent.[1][2] This guide provides an in-depth technical exploration of this compound, moving beyond a cursory overview to deliver field-proven insights for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, its critical applications as a molecular probe and inhibitor, and its utility as a foundational building block in the synthesis of complex glycoconjugates. This document is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to effectively harness the potential of this key molecule in their glycobiology workflows.

Foundational Understanding: Structure and Properties

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside is the methyl glycoside of N-acetylglucosamine, a fundamental monosaccharide unit of numerous biopolymers such as chitin and peptidoglycan. It exists as two anomers, the α- and β-forms, which differ in the stereochemistry at the anomeric carbon (C1). This seemingly subtle structural difference has profound implications for its biological activity and applications. The methyl group at the anomeric position prevents the molecule from participating in reducing-end reactions, rendering it a stable and predictable tool for in vitro studies.

A comprehensive understanding of its structure is paramount for interpreting experimental results. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing these anomers.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Methyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside in D₂O

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 | ~4.45 (d) | ~102.5 |

| H-2 | ~3.70 (dd) | ~57.0 |

| H-3 | ~3.85 (t) | ~75.0 |

| H-4 | ~3.50 (t) | ~71.0 |

| H-5 | ~3.45 (ddd) | ~77.0 |

| H-6a | ~3.90 (dd) | ~62.0 |

| H-6b | ~3.75 (dd) | |

| -OCH₃ | ~3.40 (s) | ~58.0 |

| -NHCOCH₃ | ~2.05 (s) | ~23.0 |

| -NHCOCH₃ | ~175.0 |

Note: Chemical shifts are approximate and can vary based on solvent, temperature, and pH. The provided data is a representative example.[3]

A Molecular Probe: Interrogating Glycan-Binding Proteins and Enzymes

One of the most significant roles of Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside in glycobiology is as a molecular probe to investigate the specificity and function of glycan-binding proteins (lectins) and glycosidases.

Elucidating Lectin Specificity

Lectins are proteins that recognize and bind to specific carbohydrate structures, mediating a vast array of biological processes from cell-cell recognition to pathogen invasion. The anomeric configuration of the methyl glycoside is critical in these interactions.

-

Methyl α-2-(acetylamino)-2-deoxy-D-glucopyranoside is frequently used to probe lectins that recognize terminal α-linked GlcNAc residues.

-

Methyl β-2-(acetylamino)-2-deoxy-D-glucopyranoside is an essential tool for studying lectins that bind to terminal β-linked GlcNAc, a common motif in complex N-glycans and O-glycans. For example, Wheat Germ Agglutinin (WGA) is a well-characterized lectin with a strong affinity for β-GlcNAc and its oligomers.

Table 2: Representative Binding Affinities of Methyl-N-acetylglucosaminides to Lectins

| Lectin | Ligand | Dissociation Constant (Kd) | Technique |

| Wheat Germ Agglutinin (WGA) | Methyl β-GlcNAc | ~50 µM | Isothermal Titration Calorimetry |

| Hippeastrum hybrid lectin (HHL) | Methyl α-Man | High Affinity | Glycan Array |

| Datura stramonium agglutinin (DSA) | (GlcNAcβ1-4)n | High Affinity | Glycan Array |

Note: Binding affinities are influenced by experimental conditions. This table provides illustrative examples.[4][5]

This protocol outlines a general procedure for assessing the binding of a fluorescently labeled protein to a lectin microarray, which can include immobilized lectins with known specificities for α- and β-GlcNAc. Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside can be used as a competitive inhibitor to validate binding specificity.

dot

Caption: Workflow for Lectin Microarray Analysis.

Materials:

-

Lectin microarray slide[6]

-

Fluorescently labeled protein of interest (e.g., Cy3-labeled)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBST - PBS with 0.05% Tween-20)

-

Methyl β-2-(acetylamino)-2-deoxy-D-glucopyranoside (for competitive inhibition)

-

Microarray scanner

Procedure:

-

Blocking: Incubate the lectin microarray slide with blocking buffer for 1 hour at room temperature to prevent non-specific binding.[6]

-

Washing: Wash the slide three times with wash buffer.[7]

-

Sample Incubation: Apply the fluorescently labeled protein solution (at an appropriate concentration in blocking buffer) to the microarray and incubate for 1-2 hours at room temperature in a humidified chamber.

-

Competitive Inhibition (Optional but Recommended): In a parallel experiment, co-incubate the labeled protein with a molar excess (e.g., 100-fold) of Methyl β-2-(acetylamino)-2-deoxy-D-glucopyranoside. A significant reduction in fluorescence signal for a specific lectin in the presence of the free sugar confirms the binding specificity.

-

Washing: Wash the slide thoroughly with wash buffer to remove unbound protein.

-

Drying: Dry the slide by centrifugation or under a gentle stream of nitrogen.

-

Scanning: Scan the slide using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore used.

-

Data Analysis: Quantify the fluorescence intensity for each lectin spot. A strong signal that is diminished in the presence of the competitive inhibitor indicates specific binding.

Characterizing Enzyme Activity and Inhibition

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside and its derivatives are invaluable for studying the kinetics and inhibition of glycosidases, particularly β-N-acetylhexosaminidases, and glycosyltransferases.

β-N-acetylhexosaminidases are enzymes that cleave terminal N-acetylglucosamine and N-acetylgalactosamine residues from glycoconjugates. Dysregulation of these enzymes is associated with several lysosomal storage diseases. Methyl β-2-(acetylamino)-2-deoxy-D-glucopyranoside acts as a competitive inhibitor of many β-N-acetylhexosaminidases, making it a useful tool for studying their active site and for screening for more potent inhibitors.

Table 3: Inhibitory Activity of Methyl-β-N-acetylglucosaminide against β-N-Acetylhexosaminidases

| Enzyme Source | Substrate | Inhibitor | Ki Value | Inhibition Type |

| Jack Bean | p-Nitrophenyl-β-GlcNAc | Methyl β-GlcNAc | ~2.5 mM | Competitive |

| Human Placenta | p-Nitrophenyl-β-GlcNAc | Methyl β-GlcNAc | ~1.8 mM | Competitive |

Note: Ki values are dependent on the specific enzyme and assay conditions.

This protocol describes a method to determine the Ki of Methyl β-2-(acetylamino)-2-deoxy-D-glucopyranoside for a β-N-acetylhexosaminidase using a colorimetric assay with a p-nitrophenyl (pNP) substrate.

dot

Caption: Simplified Synthetic Pathway.

Chemoenzymatic Synthesis

Chemoenzymatic approaches leverage the high specificity of enzymes to overcome challenges in regioselective and stereoselective chemical glycosylations. Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside can act as an acceptor substrate for various glycosyltransferases. For instance, a β-1,4-galactosyltransferase can transfer a galactose residue from UDP-galactose to the C4-hydroxyl of Methyl β-2-(acetylamino)-2-deoxy-D-glucopyranoside to form a lactosamine derivative.

This protocol outlines the synthesis of Methyl β-D-galactopyranosyl-(1→4)-2-acetamido-2-deoxy-β-D-glucopyranoside using a recombinant galactosyltransferase.

Materials:

-

Methyl β-2-(acetylamino)-2-deoxy-D-glucopyranoside

-

UDP-galactose

-

Recombinant β-1,4-galactosyltransferase

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂)

-

Alkaline phosphatase

-

HPLC system for purification and analysis

Procedure:

-

Reaction Setup: In a reaction vessel, combine the reaction buffer, Methyl β-2-(acetylamino)-2-deoxy-D-glucopyranoside, UDP-galactose, and alkaline phosphatase (to degrade the UDP byproduct and drive the reaction forward).

-

Enzyme Addition: Initiate the reaction by adding the β-1,4-galactosyltransferase.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation for a sufficient duration (e.g., 24-48 hours).

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or HPLC.

-

Quenching: Terminate the reaction by boiling for 5 minutes or by adding an equal volume of cold ethanol.

-

Purification: Purify the desired disaccharide product from the reaction mixture using size-exclusion chromatography or preparative HPLC.

-

Characterization: Confirm the structure of the purified product by mass spectrometry and NMR spectroscopy.

Impact on Cellular Signaling: The O-GlcNAcylation Connection

While Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside itself does not directly participate in intracellular signaling, it is a crucial tool for studying O-GlcNAcylation, a dynamic post-translational modification where a single N-acetylglucosamine moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins. [8][9]This modification is a key regulator of numerous cellular processes, including signal transduction, transcription, and metabolism. [10][11][12] dot

Caption: The O-GlcNAcylation Signaling Hub.

Derivatives of N-acetylglucosamine, including cell-permeable versions, are used to manipulate cellular O-GlcNAc levels, allowing researchers to probe the functional consequences of this modification on specific signaling pathways.

Analytical Standards: Ensuring Accuracy and Reproducibility

In analytical glycobiology, accurate quantification of monosaccharides is essential. Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside serves as an excellent internal or external standard for chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). [13][14]Its stability and well-defined structure ensure reliable quantification of N-acetylglucosamine in complex biological samples after acid hydrolysis.

Experimental Protocol: GC-MS Analysis of Monosaccharides using Methyl-GlcNAc as a Standard

This protocol outlines the general steps for analyzing the monosaccharide composition of a glycoprotein, using Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside as an internal standard.

Materials:

-

Glycoprotein sample

-

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside (internal standard)

-

Methanolysis reagent (e.g., 1 M HCl in methanol)

-

Derivatization reagents (e.g., trimethylsilylating agents like HMDS and TMCS in pyridine)

-

GC-MS system with a suitable capillary column

Procedure:

-

Sample Preparation: To a known amount of the glycoprotein sample, add a precise amount of Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside as an internal standard.

-

Methanolysis: Subject the sample to methanolysis to release the methyl glycosides of the constituent monosaccharides. [14]3. Derivatization: Evaporate the methanolysis reaction to dryness and derivatize the resulting methyl glycosides to their volatile trimethylsilyl (TMS) ethers. [15]4. GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The different monosaccharide derivatives will be separated based on their retention times on the GC column and identified by their characteristic mass spectra.

-

Quantification: The amount of N-acetylglucosamine in the original sample can be quantified by comparing the peak area of its TMS derivative to the peak area of the internal standard (TMS-derivative of Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside).

Conclusion and Future Perspectives

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside, in both its α and β anomeric forms, is far more than a simple chemical. It is a fundamental tool that has enabled significant advances in our understanding of the complex world of glycans. From deciphering the intricate recognition patterns of lectins to providing a stable scaffold for the synthesis of life-saving carbohydrate-based therapeutics, its importance cannot be overstated. As the field of glycobiology continues to expand, the demand for well-characterized and versatile molecular probes and building blocks will only increase. The continued application and innovative use of Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside will undoubtedly play a central role in future discoveries, furthering our ability to diagnose and treat a wide range of diseases where glycosylation plays a critical role.

References

-

Schematic representation of the O-GlcNAcylation pathway contributing to type 2 diabetes. ResearchGate. Available at: [Link]

-

O-GlcNAcylation: A major nutrient/stress sensor that regulates cellular physiology. National Institutes of Health. Available at: [Link]

-

The intersections between O-GlcNAcylation and phosphorylation: implications for multiple signaling pathways. Company of Biologists Journals. Available at: [Link]

-

O-GlcNAcylation as an Integrator of Signaling Pathways. National Institutes of Health. Available at: [Link]

-

O-GlcNAcylation Regulation of Cellular Signaling in Cancer. National Institutes of Health. Available at: [Link]

-

Computing Ki for a Competitive Enzyme Inhibitor. GraphPad. Available at: [Link]

-

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside | Elex Biotech LLC. Available at: [Link]

-

How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. ResearchGate. Available at: [Link]

-

Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis. PubMed. Available at: [Link]

-

Tools for investigating O-GlcNAc in signaling and other fundamental biological pathways. Available at: [Link]

-

Synthesis of sialyl Lewis X. ResearchGate. Available at: [Link]

-

Chemical Preparation of Sialyl Lewis x Using An Enzymatically Synthesized Sialoside Building Block. National Institutes of Health. Available at: [Link]

-

Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins. Available at: [Link]

-

Controllable Enzymatic Synthesis of Natural Asymmetric Human Milk Oligosaccharides. National Institutes of Health. Available at: [Link]

-

Digital microfluidics-engaged automated enzymatic degradation and synthesis of oligosaccharides. Frontiers. Available at: [Link]

-

Systematic chemoenzymatic synthesis of O-sulfated sialyl Lewis x antigens. eScholarship. Available at: [Link]

-

Chemical preparation of sialyl Lewis x using an enzymatically synthesized sialoside building block. ElectronicsAndBooks. Available at: [Link]

-

Synthesis and Conformational Analysis of 6-C-Methyl-Substituted 2-Acetamido-2-deoxy-β-d-glucopyranosyl Mono- and Disaccharides. National Institutes of Health. Available at: [Link]

-

Lectin Microarray User Manual. ZBiotech. Available at: [Link]

-

(PDF) HPLC for Carbohydrate Analysis. ResearchGate. Available at: [Link]

-

Glycan profiling by lectin microarray - Glycoscience Protocols (GlycoPODv2) - NCBI. National Institutes of Health. Available at: [Link]

-

Enzymatic synthesis of oligosaccharides. IHMC Public Cmaps. Available at: [Link]

-

Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. ACS Publications. Available at: [Link]

-

A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. MDPI. Available at: [Link]

-

Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. National Institutes of Health. Available at: [Link]

-

Lectins Application and Resource Guide. Abacus dx. Available at: [Link]

-

Human Lectins, Their Carbohydrate Affinities and Where to Find Them. National Institutes of Health. Available at: [Link]

-

Quantification of binding affinity of glyconanomaterials with lectins. National Institutes of Health. Available at: [Link]

-

The procedure for a typical lectin microarray experiment. ResearchGate. Available at: [Link]

-

The use of lectin microarray for assessing glycosylation of therapeutic proteins. National Institutes of Health. Available at: [Link]

-

1 H NMR Spectra of 2-Acetamido-2-deoxy-beta-D-glucopyranose. ResearchGate. Available at: [Link]

-

(PDF) Chapter 15 Preparative HPLC of carbohydrates. ResearchGate. Available at: [Link]

-

Carbohydrate analysis by gas-liquid chromatography - Glycoscience Protocols (GlycoPODv2). National Institutes of Health. Available at: [Link]

-

Novel HPLC Approaches for Carbohydrate Analysis in Beverages and Foods. YouTube. Available at: [Link]

-

A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. ACS Publications. Available at: [Link]

-

Binding Properties of the N-Acetylglucosamine and High-Mannose N-Glycan PP2-A1 Phloem Lectin in Arabidopsis. National Institutes of Health. Available at: [Link]

-

A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. PubMed Central. Available at: [Link]

-

Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Available at: [Link]

-

Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship. Available at: [Link]

-

Synthesis and n.m.r. spectra of methyl 2-deoxy-2-fluoro- and 3-deoxy-3-fluoro-alpha- and beta-D-glucopyranosides. PubMed. Available at: [Link]

-

2-(Acetylamino)-2-deoxy-3-O-beta-D-glucopyranuronosyl-beta-D-glucopyranose. PubChem. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. cris.bgu.ac.il [cris.bgu.ac.il]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zbiotech.com [zbiotech.com]

- 7. Glycan profiling by lectin microarray - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Carbohydrate analysis by gas-liquid chromatography - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates | MDPI [mdpi.com]

An In-depth Technical Guide to the Synthesis of Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside from D-glucose Precursors

Abstract

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside, commonly known as Methyl N-acetylglucosaminide (Me-α-D-GlcNAc), is a fundamental monosaccharide derivative crucial for research in glycobiology and the development of complex glycoconjugates and therapeutics.[1] Its synthesis from the ubiquitous and inexpensive starting material, D-glucose, represents a core challenge in carbohydrate chemistry, necessitating a strategic, multi-step approach. This guide provides a detailed examination of a field-proven synthetic pathway, focusing on the causal relationships behind experimental choices, robust protocol validation, and the foundational principles of protecting group chemistry and stereochemical control. The primary route discussed involves the conversion of D-glucosamine—a readily available D-glucose derivative—to the target compound via N-acetylation and subsequent Fischer glycosylation.

Strategic Overview: The Chemical Conversion Roadmap

The transformation of D-glucose into Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside requires three primary chemical modifications:

-

Introduction of Nitrogen at C-2: The hydroxyl group at the C-2 position of glucose must be replaced with an amino group, achieving the gluco stereochemistry.

-

N-Acetylation: The newly introduced primary amine must be acetylated to form the stable secondary amide characteristic of N-acetylglucosamine.

-

Anomeric O-Methylation: The anomeric hydroxyl group at C-1 must be converted to a methyl glycoside.

Directly performing these transformations on unprotected D-glucose is synthetically unfeasible due to the presence of multiple hydroxyl groups with similar reactivity. Therefore, a practical laboratory synthesis leverages D-glucosamine as an advanced precursor. While D-glucosamine can be produced from D-glucose through complex industrial or biosynthetic processes, it is most commonly obtained via the acid hydrolysis of chitin.[2] For the purposes of this guide, we will begin with the readily available D-glucosamine hydrochloride, treating it as the key D-glucose precursor.

The chosen synthetic pathway is outlined below.

Caption: High-level workflow for the synthesis of the target glycoside.

Mechanistic Rationale and Experimental Protocols

This section delves into the detailed chemistry, explaining the causality behind each step and providing robust, self-validating protocols.

Step 1: N-Acetylation of D-Glucosamine Hydrochloride

Expertise & Experience: The first critical step is the chemoselective acetylation of the amino group at C-2. The primary amino group in D-glucosamine is significantly more nucleophilic than the hydroxyl groups, allowing for a highly selective reaction with an acylating agent like acetic anhydride. The reaction is typically performed in an aqueous or alcoholic medium, with a base to neutralize the HCl present in the starting material and the acetic acid byproduct.

Trustworthiness: A self-validating aspect of this protocol is the use of a solid-phase basic resin (e.g., Dowex 1 in carbonate form). This simplifies the workup immensely; the base is removed by simple filtration, and the product often crystallizes directly from the reaction mixture upon cooling, ensuring high purity.[2][3]

Experimental Protocol: N-Acetylation

-

Setup: To a 500 mL round-bottom flask, add D-glucosamine hydrochloride (21.6 g, 100 mmol) and 10% aqueous methanol (200 mL). Stir until the solid is fully dissolved.

-

Base Addition: Add Dowex 1 (carbonate form) resin until the solution becomes neutral to slightly basic (pH ~8).

-

Acetylation: Cool the flask in an ice bath. While stirring vigorously, add acetic anhydride (11.4 mL, 120 mmol) dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for an additional 3 hours.

-

Workup: Filter the reaction mixture to remove the resin. Wash the resin with a small amount of methanol.

-

Crystallization: Concentrate the filtrate under reduced pressure to approximately half its original volume. Allow the solution to stand at 4°C overnight.

-

Isolation: Collect the resulting white crystalline product, N-acetyl-D-glucosamine, by vacuum filtration. Wash the crystals with cold ethanol and dry in a vacuum oven.

Caption: Key components in the N-acetylation of D-glucosamine.

Step 2: Fischer Glycosylation of N-Acetyl-D-glucosamine

Expertise & Experience: The Fischer glycosylation is a classic, acid-catalyzed reaction that converts an unprotected sugar into its corresponding glycoside by reacting it with an alcohol, which also serves as the solvent.[4][5][6] The reaction proceeds via a hemiacetal protonation mechanism, leading to an oxocarbenium ion intermediate that is then attacked by the alcohol (methanol). The process is an equilibrium, and under conditions of thermodynamic control (longer reaction times), the more stable anomer is favored. For glucose and its derivatives, the α-anomer is typically the major product due to the stabilizing anomeric effect.[6]

Trustworthiness: The use of a strongly acidic ion-exchange resin (e.g., Amberlite IRN 120 H⁺) as the catalyst is a modern improvement over using mineral acids like HCl.[5] This heterogeneous catalyst offers a significant advantage in the workup phase: it can be completely removed by filtration, eliminating the need for a potentially difficult neutralization step that could form salts and complicate purification.[5] Recent advancements also show that microwave irradiation can drastically shorten reaction times from many hours to mere minutes, improving efficiency.[4][5]

Experimental Protocol: Fischer Glycosylation

-

Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser and drying tube, suspend N-acetyl-D-glucosamine (11.1 g, 50 mmol) in anhydrous methanol (100 mL).

-

Catalyst Addition: Add Amberlite IRN 120 H⁺ resin (10 g).

-

Reaction (Conventional Heating): Heat the mixture to reflux and maintain for 24-48 hours, monitoring by TLC until the starting material is consumed.

-

Reaction (Microwave-Assisted): Alternative: Carry out the reaction in a sealed pressure tube in a microwave reactor for 10-20 minutes at 90-120°C.[5]

-

Workup: Cool the reaction mixture to room temperature and filter to remove the acid resin. Wash the resin with methanol.

-

Purification: Combine the filtrate and washings and evaporate the solvent under reduced pressure. The resulting white solid or syrup is typically a mixture of anomers. The desired α-anomer can be purified by recrystallization from a suitable solvent like isopropanol or ethanol.[5]

Data Summary and Yields

The following table summarizes typical experimental parameters for the described synthetic pathway.

| Step | Key Reagents | Catalyst | Solvent | Time | Temp (°C) | Typical Yield |

| N-Acetylation | Acetic Anhydride | Dowex 1 | 10% aq. MeOH | 3.5 hrs | 0 to RT | >85% |

| Fischer Glycosylation | Anhydrous Methanol | Amberlite H⁺ | Methanol | 24-48 hrs | Reflux | 60-80% (α-anomer) |

| (Microwave Method) | Anhydrous Methanol | Amberlite H⁺ | Methanol | 10-20 min | 90-120 | 70-85% (α-anomer)[5] |

Advanced Discussion: Alternative Routes and Protecting Group Strategies

While the presented pathway is the most practical for laboratory synthesis, a de novo synthesis directly from D-glucose without isolating the glucosamine intermediate is a much greater challenge that illustrates advanced principles of carbohydrate chemistry.

One such pathway involves:

-

Protection: Formation of methyl 4,6-O-benzylidene-α-D-glucopyranoside from D-glucose to mask the C-1, C-4, and C-6 positions.[7]

-

Activation: Regioselective activation of the C-2 hydroxyl as a good leaving group, for instance, by converting it into a triflate.[7]

-

Nucleophilic Substitution: An SN2 reaction with sodium azide to introduce the nitrogen precursor. A critical point here is that this reaction proceeds with inversion of configuration, yielding a manno intermediate.[7]

-

Correction/Further Steps: Subsequent steps would be required to invert another chiral center (e.g., C-3) and then correct it back to achieve the desired gluco configuration, a process that adds significant complexity and lowers the overall yield.

This more complex route underscores the vital importance of protecting groups in directing reactivity and controlling stereochemistry in carbohydrate synthesis.[8][9] The choice of protecting groups can "arm" or "disarm" a glycosyl donor, influencing its reactivity in subsequent glycosylation reactions.[10]

Conclusion

The synthesis of Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside from D-glucose precursors is most efficiently and practically achieved in the laboratory by a two-step sequence starting from D-glucosamine hydrochloride. This pathway, involving a highly chemoselective N-acetylation followed by a robust Fischer glycosylation, provides reliable access to the target molecule. The use of modern catalysts, such as ion-exchange resins, simplifies purification and enhances the overall efficiency of the process. This guide provides the foundational knowledge and actionable protocols for researchers and professionals to successfully synthesize this key building block for advanced glycobiology research.

References

-

Silbert, J. E. (n.d.). Dietary glucosamine under question. PMC - NIH. Retrieved from [Link]

-

Microwave-assisted Fisher Glycosidation. (n.d.). CORE. Retrieved from [Link]

-

Glucosamine biosynthesis. HK: hexokinase; Gluc-6-P: glucose-6-phosphate. (n.d.). ResearchGate. Retrieved from [Link]

-

Bornaghi, L. F., & Poulsen, S.-A. (2005). Microwave-accelerated Fischer glycosylation. Tetrahedron Letters, 46(20), 3485-3488. Retrieved from [Link]

-

What Is Acetyl Glucosamine? A Professional Guide for Supplement Brands and Ingredient Buyers. (2024, January 12). Gothink Biology. Retrieved from [Link]

-

Chen, J.-K., Shen, C.-R., & Liu, C.-L. (2010). N-Acetylglucosamine: Production and Applications. Marine Drugs, 8(9), 2493-2516. Retrieved from [Link]

-

Boltje, T. J., Buskas, T., & Boons, G.-J. (2009). Protecting Group Strategies in Carbohydrate Chemistry. In Comprehensive Organic Synthesis II. Elsevier. Retrieved from [Link]

-

N-Acetylglucosamine. (n.d.). Wikipedia. Retrieved from [Link]

-

Ashenhurst, J. (2018, April 24). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. Retrieved from [Link]

-

Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. (2021). MDPI. Retrieved from [Link]

-

Manabe, Y., & Fukase, K. (2018). Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs. Molecules, 23(7), 1735. Retrieved from [Link]

-

El-Ashry, E. S. H., & Aly, M. R. E. (2016). Recent Advances Toward Robust N-Protecting Groups for Glucosamine as Required for Glycosylation Strategies. Advances in Carbohydrate Chemistry and Biochemistry, 73, 117-224. Retrieved from [Link]

-

N-Acetylglucosamine: Production and Applications. (2010). ResearchGate. Retrieved from [Link]

-

Reactions of Unprotected Carbohydrates at the Anomeric Carbon: Methodologies for Protecting Group-Free Synthesis of Glycosides. (2024). Thieme. Retrieved from [Link]

-

Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition, 48(11), 1900-1934. Retrieved from [Link]

-

Protecting Group Manipulations in Carbohydrate Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

N-acetyl Glucosamine: Health Benefits, Side Effects, Uses, Dose & Precautions. (n.d.). RxList. Retrieved from [Link]

-

Why does glucosamine include “gluco” at the beginning? Does it have some kind of sugar? (2021, October 17). Quora. Retrieved from [Link]

-

Protective group strategies in carbohydrate and peptide chemistry. (2007). Scholarly Publications Leiden University. Retrieved from [Link]

-

Glucose Metabolism to Glucosamine Is Necessary for Glucose Stimulation of Transforming Growth Factor-α Gene Transcription. (n.d.). OUCI. Retrieved from [Link]

-

Protecting Group Strategies in Carbohydrate Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

-

Glucosamine Metabolism. (n.d.). ResearchGate. Retrieved from [Link]

-

Fischer glycosidation. (n.d.). Wikipedia. Retrieved from [Link]

-

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside. (n.d.). Elex Biotech LLC. Retrieved from [Link]

-

The metabolic pathway of N-acetylglucosamine (GlcNAc) synthesis in C. glutamicum. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. (2018). Beilstein Journals. Retrieved from [Link]

-

Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. (2021). NIH. Retrieved from [Link]

- US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose. (n.d.). Google Patents.

-

Role of O-linked N-acetylglucosamine (O-GlcNAc) modification of proteins in diabetic cardiovascular complications. (2020). PMC - NIH. Retrieved from [Link]

-

Differential effects of glucose and N-acetylglucosamine on genome instability. (2021). PMC. Retrieved from [Link]

-

Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl). (1975). PubMed. Retrieved from [Link]

-

Synthesis of α- and β-C-glycosides of N-acetylglucosamine. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B. (2013). PMC - NIH. Retrieved from [Link]

-

Synthesis and biological relevance of N-acetylglucosamine-containing oligosaccharides. (n.d.). ResearchGate. Retrieved from [Link]

-

Why is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done About It? (n.d.). ResearchGate. Retrieved from [Link]

-

Glucoside, α-methyl-, d. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Hypoxic regulation of glycosylation via the N-acetylglucosamine cycle. (2015). PMC - NIH. Retrieved from [Link]

-

A review on synthetic methods for 2-Deoxy-D-glucose. (2022). Arkivoc. Retrieved from [Link]

- US2276621A - Preparation of methyl glucosides. (n.d.). Google Patents.

Sources

- 1. Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside | Elex Biotech LLC [elexbiotech.com]

- 2. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. youngin.com [youngin.com]

- 6. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 7. Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 10. Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside: Properties, Structure, and Applications

This guide provides a comprehensive overview of Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside, a pivotal molecule in glycobiology and a cornerstone for the development of novel therapeutics. We will delve into its fundamental properties, intricate structural details, synthesis, and key applications, with a particular focus on its role as a modulator of enzymatic activity relevant to drug discovery.

Introduction: The Significance of a Versatile Glycoside

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside, often abbreviated as α/β-GlcNAcOMe, is a methylated derivative of N-acetylglucosamine (GlcNAc), a fundamental monosaccharide unit found in a vast array of glycoconjugates in biological systems.[1][2][3] Its strategic importance lies in its utility as a biochemical reagent and a building block in synthetic carbohydrate chemistry.[1][2][3] This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound, from its basic characteristics to its application in cutting-edge research.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physical and chemical properties of Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside is paramount for its effective use in research and development.

Core Properties

The fundamental properties of the parent compound, 2-acetamido-2-deoxy-D-glucopyranose, are summarized in the table below. The addition of a methyl group at the anomeric position will slightly alter these values.

| Property | Value | Reference |

| Molecular Formula | C8H15NO6 | [4] |

| Molecular Weight | 221.2078 g/mol | [4] |

| CAS Registry Number | 10036-64-3 (α-anomer) | [4] |

Three-Dimensional Structure: Insights from X-ray Crystallography

The precise three-dimensional arrangement of atoms in Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside has been elucidated through X-ray crystallography. Studies on the dihydrate of the β-anomer (β-GlcNAcOCH3) reveal that it crystallizes with two independent molecules in the asymmetric unit, both adopting a distorted 4C1 chair conformation.[5][6] This chair form is a common feature for glucopyranose rings. The conformation of the exocyclic hydroxymethyl group is observed to be in the gauche-trans (gt) arrangement.[5][6] Furthermore, the amide bond in the N-acetyl group is in the trans conformation.[5][6] These structural details are critical for understanding its interactions with biological macromolecules.

Hydrogen bonding plays a crucial role in the crystal packing and in the biological activity of this molecule. In the crystal structure of methyl β-chitobioside, a disaccharide containing a β-linked Methyl 2-acetamido-2-deoxy-D-glucopyranoside unit, inter-residue hydrogen bonding is observed between the O3H of the GlcNAc residue and the O5 of the adjacent residue.[7][8]

Synthesis and Characterization

The synthesis of Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside is a fundamental process in carbohydrate chemistry. While various methods exist, a common approach involves the use of a suitable N-acetylglucosamine derivative as the starting material.

General Synthetic Strategy

A representative synthesis of a related 2-acetamido-2-deoxy-D-manno derivative provides insight into the general steps that can be adapted for the gluco- configuration. The synthesis often involves the following key transformations:

-

Protection of Hydroxyl Groups: To ensure regioselectivity, the hydroxyl groups of the starting sugar are typically protected. A common strategy is the formation of a benzylidene acetal at the C4 and C6 positions.

-

Introduction of the Amino Group Precursor: An azide group is often introduced at the C2 position via nucleophilic substitution of a triflate leaving group.

-

Reduction and Acetylation: The azide is then reduced to an amine, which is subsequently acetylated to form the N-acetyl group.

-

Glycosylation: The anomeric position is activated to introduce the methyl glycoside.

-

Deprotection: Finally, the protecting groups are removed to yield the target compound.

Spectroscopic Characterization

The identity and purity of synthesized Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside are confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural confirmation. Predicted 1H NMR spectra for methyl β-D-glucopyranoside show characteristic signals for the anomeric proton, the methyl group of the glycoside, and the protons of the pyranose ring.[9] For the N-acetyl derivative, an additional sharp singlet for the acetyl methyl protons would be expected. 13C NMR spectra provide information on the carbon skeleton, with distinct chemical shifts for the anomeric carbon and the carbonyl carbon of the acetyl group.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns. Electron ionization (EI) and chemical ionization (CI) are common techniques employed. The mass spectrum of a trimethylsilyl derivative of a related compound has been reported.[10]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for O-H, N-H, C-H, and C=O stretching vibrations would be expected.[11]

Applications in Research and Drug Development

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside serves as a valuable tool in various areas of glycobiology and has emerged as a significant lead compound in drug discovery.

Probing Carbohydrate-Protein Interactions

As a stable, non-hydrolyzable analog of N-acetylglucosamine, this compound is frequently used to study the binding specificities of lectins and other carbohydrate-binding proteins.[12][13] Understanding these interactions is crucial for elucidating the roles of glycans in cell recognition, signaling, and pathogenesis.

A Key Player in the Inhibition of O-GlcNAcase (OGA)

A particularly exciting application of N-acetylglucosamine derivatives is in the development of inhibitors for O-GlcNAcase (OGA), an enzyme that removes O-GlcNAc modifications from proteins.[14][15] The dynamic interplay between O-GlcNAc transferase (OGT) and OGA, known as O-GlcNAc cycling, is a critical regulatory mechanism analogous to phosphorylation.[15]

Dysregulation of O-GlcNAc cycling has been implicated in a range of diseases, including neurodegenerative disorders like Alzheimer's disease, diabetes, and cancer.[16][17] In the context of Alzheimer's, hyperphosphorylation of the tau protein is a key pathological hallmark. O-GlcNAcylation and phosphorylation can occur on the same or adjacent serine/threonine residues, suggesting a competitive relationship. By inhibiting OGA, the levels of O-GlcNAcylated tau can be increased, which is hypothesized to reduce its hyperphosphorylation and subsequent aggregation.[17][18]

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside and its derivatives serve as foundational scaffolds for the design of potent and selective OGA inhibitors.[18][19] The development of such inhibitors is an active area of research for novel therapeutics targeting tauopathies.

Conclusion

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside is more than just a simple sugar derivative. Its well-defined structure and versatile chemical properties make it an invaluable tool for glycobiologists and medicinal chemists. From probing the intricacies of carbohydrate-protein interactions to providing the chemical blueprint for a new generation of drugs targeting neurodegenerative diseases, this seemingly simple molecule holds immense potential. As our understanding of the "glycocode" continues to expand, the importance of foundational molecules like Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside will undoubtedly continue to grow.

References

-

Hu, X., Zhang, W., Oliver, A. G., & Serianni, A. S. (2011). Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-D-glucopyranoside. Acta Crystallographica Section C: Crystal Structure Communications, 67(Pt 4), o146–o150. [Link]

-

Hu, X., Zhang, W., Oliver, A. G., & Serianni, A. S. (2011). Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-D-glucopyranoside. Acta Crystallographica Section C: Crystal Structure Communications, 67(Pt 4), o146–o150. [Link]

-

Hu, X., et al. (2011). Methyl 2-acetamido-2-deoxy-β-d-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-d-glucopyranoside. ResearchGate. [Link]

-

Hu, X., et al. (2019). Conformational disorder in the crystal structure of methyl 2-acetamido-2-deoxy-β- D -glucopyranosyl-(1→4)–2-acetamido-2-deoxy-β- D -glucopyranoside (methyl β-chitobioside) methanol monosolvate. ResearchGate. [Link]

-

PubChem. (n.d.). alpha-D-Glucopyranoside, methyl 2-(acetylamino)-2-deoxy-3-O-(trimethylsilyl)-, cyclic methylboronate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. National Institutes of Health. [Link]

-

Gudmundur, G., et al. (2023). Crystal Structure of Methyl 3-O-α-d-Glucopyranosyl 2-Acetamido-2-Deoxy-α-d-Galactopyranoside Hydrate. ResearchGate. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029965). Retrieved from [Link]

-

Borén, H. B., et al. (1975). Synthesis of Methyl 2-O-(2-Acetamido-2-Deoxy-Alpha-D-Glucopyranosyl)-Alpha-D-Glucopyranoside. A New Route to 2-Acetamido-2-Deoxy-Alpha-D-Glucopyranosides. Amanote Research. [Link]

-

National Center for Biotechnology Information. (2011). Synthesis and Conformational Analysis of 6-C-Methyl-Substituted 2-Acetamido-2-deoxy-β-d-glucopyranosyl Mono- and Disaccharides. National Institutes of Health. [Link]

-

Szolágyi, A., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones. MDPI. [Link]

-

Köhler, L., Seichter, W., & Mazik, M. (2021). Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. RSC Advances, 11(36), 22221–22229. [Link]

-

Banoub, J. H., et al. (n.d.). Mass spectrometry of derivatives of 7-O-(2-amino-2-deoxy-alpha-D-glucopyranosyl)-L-glycero-D-manno-heptitol. ElectronicsAndBooks. [Link]

-

National Center for Biotechnology Information. (2021). Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. National Institutes of Health. [Link]

-

Carenza, E., et al. (2012). Synthesis and solid state C-13 and H-1 NMR analysis of new oxamide derivatives of methyl 2-amino-2-deoxy-alpha-D-glucopyranoside and ester of amino acids or dipeptides. ResearchGate. [Link]

-

Lee, H., et al. (2021). Discovery of a Novel and Brain-Penetrant O-GlcNAcase Inhibitor via Virtual Screening, Structure-Based Analysis, and Rational Lead Optimization. Journal of Medicinal Chemistry, 64(2), 1083–1101. [Link]

-

Alexandersson, E., & Nestor, G. (2022). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Carbohydrate Research, 511, 108477. [Link]

-

Elex Biotech LLC. (n.d.). Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside. Retrieved from [Link]

-

Walvoord, M. A., et al. (2019). Discovery of MK-8719, a Potent O-GlcNAcase Inhibitor as a Potential Treatment for Tauopathies. Journal of Medicinal Chemistry, 62(18), 8493–8509. [Link]

-

PubChem. (n.d.). 2-(Acetylamino)-2-deoxy-3-O-beta-D-glucopyranuronosyl-beta-D-glucopyranose. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR and ¹³C-NMR spectra of methyl d-glucopyranoside (MG). Retrieved from [Link]

-

NIST. (n.d.). 2-Acetamido-2-deoxy-α-D-glucopyranose. NIST Chemistry WebBook. [Link]

-

Alzheimer's Drug Discovery Foundation. (2023). O-GlcNAcase Inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(Acetylamino)-2-Deoxy-6-O-Sulfo-Beta-D-Glucopyranoside. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-METHYL-2-N-ACETYL-BETA-GLUCOPYRANOSIDE. Retrieved from [Link]

-

Patsnap Synapse. (2024). What are OGA inhibitors and how do they work?. Retrieved from [Link]

-

Černeková, M., & Hanes, J. (2021). O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature. Expert Opinion on Therapeutic Patents, 31(12), 1117–1154. [Link]

-

ResearchGate. (n.d.). Overlapped FTIR spectra of D-glucose (blue line) and D-mannose (green line) based oligomers. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside | Elex Biotech LLC [elexbiotech.com]

- 4. 2-Acetamido-2-deoxy-α-D-glucopyranose [webbook.nist.gov]

- 5. Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-D-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029965) [hmdb.ca]

- 10. alpha-D-Glucopyranoside, methyl 2-(acetylamino)-2-deoxy-3-O-(trimethylsilyl)-, cyclic methylboronate | C13H26BNO6Si | CID 91697179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. What are OGA inhibitors and how do they work? [synapse.patsnap.com]

- 16. alzdiscovery.org [alzdiscovery.org]

- 17. O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

The Versatile Probe: A Technical Guide to Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside in Biochemical Research

In the intricate world of glycobiology, understanding the nuanced interactions of carbohydrates is paramount to unraveling complex biological processes and advancing therapeutic discovery. Among the arsenal of chemical tools available to the modern researcher, Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside, a derivative of the ubiquitous N-acetylglucosamine (GlcNAc), stands out as a versatile and indispensable reagent. This guide provides an in-depth exploration of its applications, from elucidating enzyme mechanisms to probing complex cellular signaling pathways, grounded in field-proven insights and established methodologies.

Foundational Principles: Structure and Significance

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside, which exists as α and β anomers, is a stable, synthetically accessible monosaccharide that mimics the natural GlcNAc residue found in a vast array of glycoconjugates. The presence of the methyl group at the anomeric position (C1) prevents its further glycosidic linkage at this site, rendering it a valuable tool for studying specific carbohydrate-protein interactions and enzymatic activities without the complication of polymerization.

This seemingly simple modification underpins its utility in several key research areas:

-

Enzyme Inhibition and Substrate Specificity: It serves as a competitive inhibitor for various glycosidases and a potential substrate for glycosyltransferases, allowing for detailed kinetic studies.

-

Lectin and Carbohydrate-Binding Protein Interactions: Its structural similarity to natural GlcNAc enables its use in characterizing the binding affinities and specificities of lectins and other carbohydrate-binding proteins.

-

Cellular Pathway Modulation: As a cell-permeable GlcNAc analog, it can be used to probe and modulate dynamic cellular processes such as O-GlcNAcylation.

Core Applications and Methodologies

This section delves into the practical applications of Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside, providing both the theoretical framework and actionable protocols for the discerning researcher.

Synthesis of Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside

While commercially available, an in-house synthesis can be cost-effective for large-scale studies. The most common and straightforward method is the Fischer glycosylation of N-acetylglucosamine.

Protocol: Fischer Glycosylation of N-acetylglucosamine

-

Dissolution: Suspend N-acetyl-D-glucosamine in anhydrous methanol. The ratio is typically 1 gram of the sugar to 10-20 mL of methanol.

-

Acid Catalysis: Add a strong acid catalyst, such as hydrogen chloride (HCl) in methanol or a sulfonic acid resin. The reaction is typically run at reflux.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. This can take several hours.

-

Neutralization and Filtration: After cooling, neutralize the reaction with a base, such as sodium bicarbonate or an ion-exchange resin, until the pH is neutral. Filter to remove any solids.

-

Solvent Removal: Remove the methanol under reduced pressure to obtain a crude syrup.

-

Purification: The crude product, a mixture of α and β anomers, can be purified by column chromatography on silica gel. The anomers can often be separated, or the mixture can be used for applications where anomeric specificity is not critical.

-

Characterization: Confirm the identity and purity of the product(s) by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Probing Protein-Carbohydrate Interactions

The interaction between proteins and carbohydrates is fundamental to cellular recognition, signaling, and pathogenesis. Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside is an excellent tool for studying these interactions due to its mimicry of the terminal GlcNAc residues of glycans.

NMR spectroscopy offers atomic-level insights into the binding of carbohydrate ligands to proteins. Saturation Transfer Difference (STD) NMR is a particularly powerful technique for identifying binding epitopes.

Protocol: Saturation Transfer Difference (STD) NMR

-

Sample Preparation: Prepare a solution of the target protein in a suitable deuterated buffer (e.g., phosphate buffer in D₂O). A typical protein concentration is in the low micromolar range (10-50 µM).

-

Ligand Addition: Add the Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside to the protein solution. A ligand-to-protein molar excess of 50-100 fold is common.

-

NMR Data Acquisition: Acquire a series of ¹H NMR spectra. The key is to selectively saturate the protein resonances, typically in a region of the spectrum where there are no ligand signals.

-

Difference Spectrum: Subtract the spectrum with protein saturation from a reference spectrum without saturation. The resulting STD spectrum will only show signals from the ligand protons that are in close proximity to the protein, thus receiving saturation transfer.

-

Epitope Mapping: The relative intensities of the signals in the STD spectrum reveal which parts of the ligand are most closely interacting with the protein.

ITC is the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_d), enthalpy (ΔH), and stoichiometry (n).

Protocol: Isothermal Titration Calorimetry

-

Sample Preparation: Prepare solutions of the protein and Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside in the same buffer to minimize heat of dilution effects. The protein is placed in the sample cell and the ligand in the injection syringe.

-

Titration: A series of small injections of the ligand solution are made into the protein solution. The heat change after each injection is measured.

-

Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.

Enzyme Inhibition Assays

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside can act as a competitive inhibitor of enzymes that process N-acetylglucosamine-containing substrates, such as N-acetyl-β-hexosaminidases.

Protocol: In Vitro N-acetyl-β-hexosaminidase Inhibition Assay

-

Reagents:

-

N-acetyl-β-hexosaminidase enzyme

-

Chromogenic or fluorogenic substrate (e.g., p-nitrophenyl N-acetyl-β-D-glucosaminide)

-

Assay buffer (e.g., citrate-phosphate buffer, pH 4.5)

-

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside (inhibitor)

-

Stop solution (e.g., sodium carbonate for p-nitrophenyl-based assays)

-

-

Assay Setup: In a 96-well plate, set up reactions containing the enzyme, buffer, and varying concentrations of the inhibitor.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at the assay temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the reaction by adding the substrate.

-

Incubation: Incubate for a defined period during which the reaction is linear.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Detection: Measure the absorbance or fluorescence of the product using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve. Further kinetic analysis can be performed by varying both substrate and inhibitor concentrations to determine the inhibition constant (K_i).

Glycosyltransferase Acceptor Substrate Activity

In addition to acting as an inhibitor, Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside can serve as an acceptor substrate for certain glycosyltransferases, allowing for the study of their activity and specificity.

Protocol: Glycosyltransferase Activity Assay

-

Reagents:

-

Glycosyltransferase enzyme

-

Donor substrate (e.g., UDP-Galactose)

-

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside (acceptor substrate)

-

Assay buffer containing necessary divalent cations (e.g., Mn²⁺)

-

-

Reaction Setup: Combine the enzyme, donor substrate, acceptor substrate, and buffer in a reaction tube.

-

Incubation: Incubate at the optimal temperature for the enzyme.

-

Product Detection: The formation of the glycosylated product can be detected by various methods, including:

-

High-Performance Liquid Chromatography (HPLC): Separate the product from the substrates and quantify its amount.

-

Mass Spectrometry: Directly detect the mass of the newly formed product.

-

Radiolabeling: Use a radiolabeled donor substrate and detect the incorporation of the label into the product.

-

Data Interpretation and Quantitative Analysis

| Technique | Key Parameters | Interpretation |

| STD NMR | Relative signal intensities | Identifies the binding epitope of the ligand. |

| ITC | K_d, ΔH, n | Quantifies binding affinity, enthalpy, and stoichiometry. |

| Enzyme Inhibition | IC₅₀, K_i | Measures the potency and mechanism of inhibition. |

| Glycosyltransferase Assay | Product formation rate | Determines the enzyme's catalytic efficiency with the acceptor. |

Interpreting Enzyme Kinetics:

When analyzing enzyme inhibition data, it is essential to distinguish between different inhibition modalities. For competitive inhibition, as is often the case with Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside, the apparent K_m of the substrate will increase with increasing inhibitor concentration, while the V_max remains unchanged. This can be visualized using a Lineweaver-Burk plot, where the lines for different inhibitor concentrations intersect on the y-axis.

Visualizing Workflows and Pathways

Experimental Workflow for Enzyme Inhibition Assay

Caption: Workflow for a typical enzyme inhibition assay.

Conceptual Pathway of Competitive Inhibition

Caption: Mechanism of competitive enzyme inhibition.

Conclusion

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside is a powerful and versatile tool in the repertoire of the glycobiologist. Its utility spans from fundamental studies of molecular recognition to the characterization of enzyme kinetics and the modulation of cellular processes. By understanding the principles behind its application and adhering to rigorous experimental design and data analysis, researchers can leverage this reagent to gain significant insights into the complex world of carbohydrates.

An In-Depth Technical Guide to Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Cornerstone of Glycoscience

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside, also known as Methyl N-acetylglucosamine, is a monosaccharide derivative of glucose that holds a significant position in the field of glycobiology. As a stable, synthetically accessible derivative of N-acetylglucosamine (GlcNAc), a fundamental component of numerous biopolymers, this compound serves as a crucial building block and research tool. Its structure, featuring a methyl group at the anomeric carbon, provides stability and allows for its use in a wide array of chemical and biological studies. This guide delves into the historical discovery and synthesis of Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside, provides a detailed modern synthetic protocol, and explores its applications in contemporary research and drug development.

The Dawn of Amino Sugar Chemistry: A Historical Perspective on the Discovery and Synthesis of Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside

The journey to understanding and synthesizing complex carbohydrates like Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside is rooted in the foundational work of early 20th-century chemists. The elucidation of the structure of simple sugars by pioneers like Emil Fischer in the late 19th century and the determination of their ring structures by Haworth and colleagues in the 1920s and 1930s laid the groundwork for the exploration of more complex derivatives.[1]

The synthesis of N-acetyl-D-glucosamine itself was a critical precursor. Early methods involved the N-acetylation of D-glucosamine hydrochloride. T. White, in 1940, utilized silver acetate and acetic anhydride in methanol for this transformation.[2] Later, in 1953, Richard Kuhn and F. Haber developed a method using N,N-dimethylformamide at low temperatures.[2] Another significant contribution came from Saul Roseman and Julio Ludowieg in 1954, who treated D-glucosamine hydrochloride with acetic anhydride in the presence of an ion-exchange resin.[2][3]

While a definitive, singular "discovery" of Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside is not clearly documented in a single seminal paper, the work of prominent carbohydrate chemists of the era points to its emergence from the systematic investigation of amino sugars and their glycosides. The synthesis of glycosides, in general, was advanced by the Fischer glycosidation method, which involves the reaction of an unprotected monosaccharide with an alcohol in the presence of a strong acid catalyst.

A significant milestone in the specific context of the methyl glycoside of N-acetylglucosamine is the work of Richard Kuhn and Werner Kirschenlohr . In a 1953 paper published in Chemische Berichte, they described various β-glucosides of N-acetyl-d-glucosamine. A table within this publication lists "β-Methyl-N-ac.-gl.", providing strong evidence of its synthesis and characterization. Their work was part of a broader investigation into the components of blood group substances.[4]

The early synthetic strategies for forming the glycosidic bond in such molecules were often challenging. The presence of the amino group at the C-2 position could interfere with the reaction, and controlling the stereochemistry at the anomeric center (to obtain either the α or β anomer) was a significant hurdle. These early chemists meticulously experimented with different catalysts, solvents, and protecting group strategies to achieve their synthetic goals, paving the way for the more refined methods used today.

A Modern Approach to Synthesis: A Detailed Experimental Protocol

The synthesis of Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside today benefits from a deeper understanding of reaction mechanisms and the availability of advanced analytical techniques. The following protocol is a representative modern method for the preparation of the α-anomer, adapted from established procedures.

Synthesis of Methyl 2-(acetylamino)-2-deoxy-α-D-glucopyranoside

This synthesis proceeds via a Fischer glycosidation reaction, a classic yet effective method for preparing simple glycosides.

Materials:

-

N-Acetyl-D-glucosamine

-

Anhydrous Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Triethylamine (Et3N)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Methanol/Dichloromethane mixture)

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Apparatus for column chromatography

-

NMR spectrometer for product characterization

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve N-Acetyl-D-glucosamine (e.g., 6.00 g) in anhydrous methanol (e.g., 50 mL).[5]

-

Acid Catalysis: Carefully add a catalytic amount of concentrated hydrochloric acid (e.g., 2.9 mL) to the solution while stirring.[5]

-

Reaction: Heat the reaction mixture to reflux (approximately 90°C) and maintain this temperature for 3 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the solution into a larger volume of diethyl ether (e.g., 500 mL) to precipitate the crude product.[5] For complete precipitation, the mixture can be stored at a low temperature (e.g., -20°C) overnight.

-

Isolation of Crude Product: Collect the precipitate by filtration and wash it with diethyl ether and hexanes.[5]

-

Purification: The crude product is then purified by silica gel column chromatography. A solvent system such as a gradient of methanol in dichloromethane (e.g., 8% to 15% MeOH/CH2Cl2) is typically effective for separating the desired product from any unreacted starting material and byproducts.[5]

-

Product Characterization: The purified fractions containing the product are combined and the solvent is removed under reduced pressure using a rotary evaporator. The identity and purity of the final product, Methyl 2-(acetylamino)-2-deoxy-α-D-glucopyranoside, are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and comparison with literature values.[5]

Causality in Experimental Choices:

-

Anhydrous Methanol: The use of anhydrous methanol is crucial to drive the equilibrium of the Fischer glycosidation towards the formation of the methyl glycoside by minimizing the presence of water, which could lead to hydrolysis of the product.

-

Acid Catalyst: The strong acid (HCl) protonates the anomeric hydroxyl group of the N-acetylglucosamine, making it a good leaving group (water) and facilitating the nucleophilic attack by methanol to form the glycosidic bond.

-

Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe.

-

Precipitation in Diethyl Ether: Diethyl ether is a non-polar solvent in which the polar product is insoluble, leading to its precipitation and separation from the more soluble impurities.

-

Column Chromatography: This is a standard purification technique in organic chemistry that separates compounds based on their polarity, allowing for the isolation of the pure methyl glycoside.

Visualizing the Synthesis Workflow

Caption: A workflow diagram illustrating the key steps in the synthesis of Methyl 2-(acetylamino)-2-deoxy-α-D-glucopyranoside.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside, highlighting the differences between historical and modern methods.

| Parameter | Historical Methods (mid-20th Century) | Modern Representative Method |

| Starting Material | D-Glucosamine Hydrochloride | N-Acetyl-D-glucosamine |

| Key Reagents | Various acetylation and glycosylation agents | Anhydrous MeOH, conc. HCl |

| Typical Yield | Often not reported or lower | ~71%[5] |

| Purification | Recrystallization | Column Chromatography |

| Characterization | Melting point, optical rotation | NMR, Mass Spectrometry |

Applications in Research and Drug Development

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside is more than just a synthetic curiosity; it is a valuable tool in several areas of scientific research and is relevant to drug development professionals.

-

Glycobiology Research: This compound serves as a standard and starting material in glycobiology research. Its stability allows it to be used in studies of carbohydrate-protein interactions, as a substrate for glycosyltransferases, and in the development of glycan arrays.

-

Inhibitor Synthesis: It is a key building block for the synthesis of more complex oligosaccharides and glycoconjugates, some of which are designed as inhibitors of enzymes involved in glycan processing. For example, analogs of N-acetylglucosamine are being investigated as potential inhibitors of hyaluronan biosynthesis, a pathway often upregulated in cancer.[5]

-

Drug Delivery and Development: Glycosylation can improve the pharmacokinetic properties of drugs. The study of simple glycosides like Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside provides insights into how glycosylation can affect a molecule's solubility, stability, and interaction with biological systems.

-

Chemical Biology: As a stable, non-metabolizable analog of N-acetylglucosamine, it can be used in cell culture experiments to probe the roles of GlcNAc in cellular processes without being incorporated into metabolic pathways.

Conclusion

From its roots in the pioneering era of carbohydrate chemistry to its current role as a versatile tool in modern glycobiology and drug discovery, Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside has a rich history and a bright future. The evolution of its synthesis from early, often arduous methods to the streamlined protocols of today reflects the broader advancements in organic chemistry. For researchers in the life sciences, a thorough understanding of this fundamental molecule, from its historical context to its practical applications, is essential for advancing our knowledge of the complex world of carbohydrates and their profound biological roles.

References

- 1. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 93. Studies in the amino-sugars. Part II. The action of dilute alkali solution on N-acylglucosamines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside: A Cornerstone for Complex Carbohydrate Synthesis

Introduction: The Strategic Importance of a Versatile Building Block

In the intricate world of glycobiology and medicinal chemistry, the synthesis of complex oligosaccharides and glycoconjugates remains a formidable challenge. These molecules govern a vast array of biological processes, from cellular recognition and signaling to immune responses. At the heart of many of these structures lies 2-acetamido-2-deoxy-D-glucopyranose, commonly known as N-acetylglucosamine (GlcNAc). For the synthetic chemist, however, the free sugar is often not the ideal starting point. Enter Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside, a stabilized and highly versatile derivative that serves as a foundational building block for the construction of these complex architectures.[1][2]

This guide provides an in-depth technical overview of Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside, exploring its properties, strategic applications, and the chemical logic that makes it an indispensable tool for researchers and drug development professionals. We will delve into the causality behind experimental choices, from protecting group strategies to its dual role as both a glycosyl acceptor and a precursor to glycosyl donors.

Core Characteristics and Physicochemical Properties

The anomeric methyl group provides stability compared to the free reducing sugar, preventing anomerization and unwanted side reactions, yet it can be manipulated or cleaved when required. This balance of stability and latent reactivity is central to its utility. The compound exists as two anomers, α and β, with the α-anomer often being a common starting material.

| Property | Data | Source |

| Chemical Formula | C₉H₁₇NO₆ | [3] |

| Molecular Weight | 235.23 g/mol | [3] |

| Anomer | α-anomer | [4] |

| CAS Number | 6082-04-8 | [3] |

| Appearance | White solid | [5] |

| Synonyms | Methyl α-D-N-acetylglucosaminide | [3] |

The Art of Control: Protecting Group Strategies

The synthetic utility of Methyl 2-(acetylamino)-2-deoxy-α-D-glucopyranoside hinges on the ability to selectively functionalize its three hydroxyl groups (at C3, C4, and C6). Without a robust protecting group strategy, chemists would face a mixture of products from non-selective reactions. The key is to employ protecting groups that can be introduced and removed under specific, non-interfering (orthogonal) conditions.[6][7]

A cornerstone of this strategy is the use of benzylidene acetals. Reacting the methyl glycoside with benzaldehyde dimethyl acetal under acidic conditions preferentially forms a cyclic acetal across the C4 and C6 hydroxyls. This is driven by the thermodynamic stability of the resulting six-membered ring fused to the pyranose ring.[7] This single transformation achieves two critical goals: it protects two hydroxyl groups simultaneously and, most importantly, it liberates the C3 hydroxyl group as the sole remaining secondary alcohol, priming it for regioselective glycosylation.

This approach leaves the C3-hydroxyl as a nucleophile, ready to act as a glycosyl acceptor . This is one of the most common and powerful applications of this building block.

Application as a Glycosyl Acceptor: Building the Glycosidic Bond